
Triselenophen-2-ylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triselenophen-2-ylphosphane is a unique organophosphorus compound with the molecular formula C12H9PSe3. It is characterized by the presence of three selenophene rings attached to a central phosphorus atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of triselenophen-2-ylphosphane typically involves the reaction of selenophene with phosphorus trichloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of the reagents involved .
Análisis De Reacciones Químicas
Types of Reactions: Triselenophen-2-ylphosphane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the selenophene rings and the central phosphorus atom .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used to oxidize this compound, leading to the formation of phosphine oxides.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to form phosphine derivatives.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine to substitute hydrogen atoms on the selenophene rings.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and halogenated selenophenes .
Aplicaciones Científicas De Investigación
Triselenophen-2-ylphosphane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of triselenophen-2-ylphosphane involves its interaction with molecular targets through its phosphorus and selenium atoms. These interactions can lead to the formation of coordination complexes, which can alter the activity of enzymes and other proteins. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cellular damage .
Comparación Con Compuestos Similares
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to phosphorus.
Tris(2-furyl)phosphine: Similar to triselenophen-2-ylphosphane but with furan rings instead of selenophene rings.
Tris(2-thienyl)phosphine: Contains thiophene rings instead of selenophene rings
Uniqueness: this compound is unique due to the presence of selenium atoms in its structure, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs.
Propiedades
Fórmula molecular |
C12H9PSe3 |
|---|---|
Peso molecular |
421.1 g/mol |
Nombre IUPAC |
tri(selenophen-2-yl)phosphane |
InChI |
InChI=1S/C12H9PSe3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
Clave InChI |
OLIFNJIVLCZWJT-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Se]C(=C1)P(C2=CC=C[Se]2)C3=CC=C[Se]3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



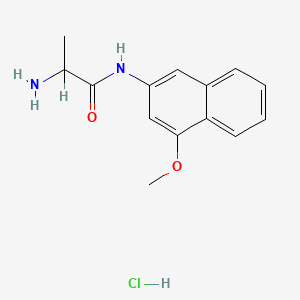
![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)
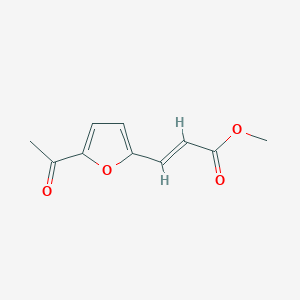
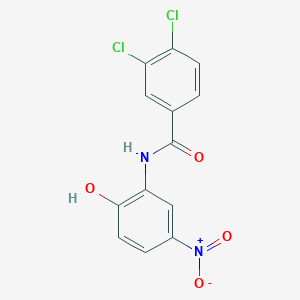

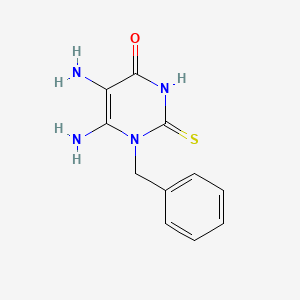

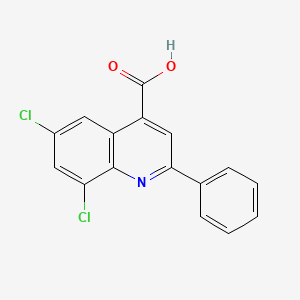



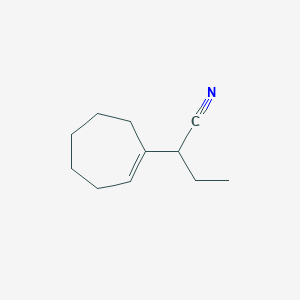
![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)
